![molecular formula C19H19NO6 B2588120 Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1004127-10-9](/img/structure/B2588120.png)

Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate” is an organic compound that contains functional groups such as ester, amide, and ether . The presence of these functional groups suggests that it could be involved in various chemical reactions.

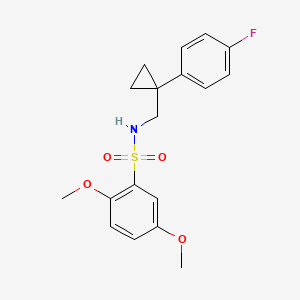

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, and the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Heterocyclic System Synthesis

The compound has been utilized in the synthesis of heterocyclic systems. For instance, derivatives similar to "Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate" have been used in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, a class of compounds with potential biological activities. These processes involve multiple steps starting from acetoacetic esters, showcasing the compound's role in synthesizing complex heterocyclic structures (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).

Tubulin Polymerization Inhibition

Another application is in the development of antiproliferative agents against cancer cells. A specific derivative, "Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate" (GN39482), has shown promising activity by inhibiting tubulin polymerization. This inhibition affects microtubule formation and induces G2/M cell cycle arrest in cancer cells, highlighting the compound's potential in cancer therapy (Hidemitsu Minegishi et al., 2015).

Photophysical Properties Study

The compound has also been investigated for its photophysical properties. Research focusing on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, which share a structural similarity, explores their luminescence properties in different solvents. This study contributes to the understanding of the effects of various substituents on the photophysical characteristics of related compounds, which is crucial for designing photofunctional materials (Soyeon Kim et al., 2021).

Anticonvulsant Activity

Research into related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has explored their potential as anticonvulsants. The study of their crystal structure and the identification of molecular features responsible for their anticonvulsant activities can inform the development of new therapeutic agents, demonstrating the broader applicability of derivatives in medicinal chemistry (A. Camerman et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[[2-[2-(3-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c1-24-14-7-5-6-13(10-14)11-18(22)26-12-17(21)20-16-9-4-3-8-15(16)19(23)25-2/h3-10H,11-12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBBCDGLGKDRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2588037.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide](/img/structure/B2588039.png)

![Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane](/img/structure/B2588041.png)

![7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2588042.png)

![(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2588044.png)

![3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate](/img/structure/B2588052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2588059.png)